molecular formula C16H22N2O4 B13522838 1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13522838
M. Wt: 306.36 g/mol
InChI Key: VNRBOGJMANHNRR-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methyl group, and a pyridin-2-yl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with dihaloalkanes or the cyclization of amino acids.

  • Introduction of the Tert-butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Substitution with Pyridin-2-yl Group: : The pyridin-2-yl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a pyridine derivative and a suitable leaving group on the pyrrolidine ring.

  • Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridin-2-yl group. Reagents such as halides, amines, and organometallic compounds are often used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halides (e.g., NaI), amines (e.g., NH3), organometallics (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

  • Biology: : The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: : It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.

  • Industry: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The molecular targets and pathways involved vary but often include key enzymes and receptors in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar in structure but lacks the methyl group.

    4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar but without the Boc protecting group.

    1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid: Similar but without the pyridin-2-yl group.

Uniqueness

1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the Boc group provides protection during synthesis, while the pyridin-2-yl group enhances its binding affinity in biochemical applications. The methyl group further modulates its chemical properties, making it a versatile compound in various research fields.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-11(13(19)20)16(4,10-18)12-7-5-6-8-17-12/h5-8,11H,9-10H2,1-4H3,(H,19,20)

InChI Key

VNRBOGJMANHNRR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=N2

Origin of Product

United States

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